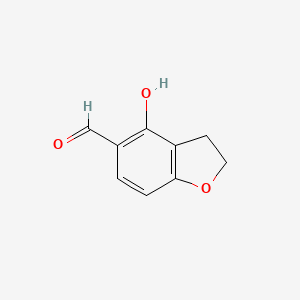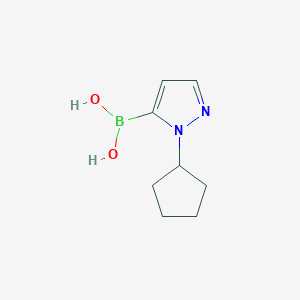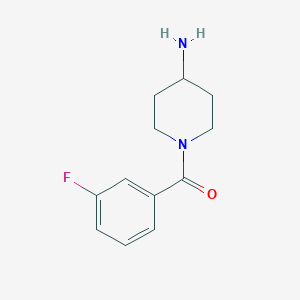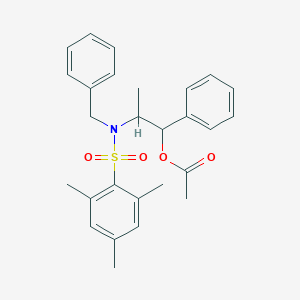
4-Hydroxy-2,3-dihydrobenzofuran-5-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2,3-dihydrobenzofuran-5-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 2-bromophenol and 1,2-dibromoethane as starting materials, followed by cyclization in the presence of a base such as sodium hydroxide . The reaction is carried out in a solvent like tetrahydrofuran or diethyl ether, and the product is purified using standard techniques such as column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the reaction conditions are optimized to minimize side reactions and improve the overall purity of the product .
化学反応の分析
Types of Reactions
4-Hydroxy-2,3-dihydrobenzofuran-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: 4-Hydroxy-2,3-dihydrobenzofuran-5-carboxylic acid.
Reduction: 4-Hydroxy-2,3-dihydrobenzofuran-5-methanol.
Substitution: Various substituted benzofuran derivatives.
科学的研究の応用
4-Hydroxy-2,3-dihydrobenzofuran-5-carbaldehyde has several scientific research applications, including:
作用機序
The mechanism of action of 4-Hydroxy-2,3-dihydrobenzofuran-5-carbaldehyde involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
類似化合物との比較
Similar Compounds
2,3-Dihydrobenzofuran-5-carbaldehyde: Similar structure but lacks the hydroxyl group at the 4-position.
5-Hydroxy-2,3-dihydrobenzofuran: Similar structure but lacks the aldehyde group at the 5-position.
Uniqueness
4-Hydroxy-2,3-dihydrobenzofuran-5-carbaldehyde is unique due to the presence of both the hydroxyl and aldehyde groups, which contribute to its distinct chemical reactivity and biological activity.
特性
分子式 |
C9H8O3 |
|---|---|
分子量 |
164.16 g/mol |
IUPAC名 |
4-hydroxy-2,3-dihydro-1-benzofuran-5-carbaldehyde |
InChI |
InChI=1S/C9H8O3/c10-5-6-1-2-8-7(9(6)11)3-4-12-8/h1-2,5,11H,3-4H2 |
InChIキー |
UHJJSUMKVHUTLZ-UHFFFAOYSA-N |
正規SMILES |
C1COC2=C1C(=C(C=C2)C=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4S,4'S)-2,2'-[2-Phenyl-1-(phenylmethyl)ethylidene]bis[4,5-dihydro-4-(phenylmethyl)oxazole]](/img/structure/B12504205.png)


![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B12504233.png)
![3-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxy]-6-oxohexanoic acid](/img/structure/B12504247.png)
![2-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}-1,8-naphthyridine](/img/structure/B12504253.png)



![Octahydro-cyclopenta[c]pyrrole-1-carboxylic acid tert-butyl ester](/img/structure/B12504283.png)

![Methyl [(4-cyclohexyl-5-oxo-4,5,6,7,8,9-hexahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)sulfanyl]acetate](/img/structure/B12504294.png)
![N-[2-({2-[(6-{[4,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy}-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl)oxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl}oxy)-5-hydroxy-6-(hydroxymethyl)-4-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-3-yl]acetamide](/img/structure/B12504299.png)
![[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl 4-methylbenzoate](/img/structure/B12504301.png)
